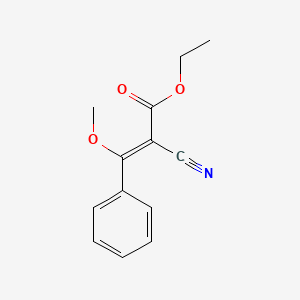

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Description

BenchChem offers high-quality 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXOWXPIPRBRPK-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC=CC=C1)\OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Guide: Ethyl 2-Cyano-3-methoxy-3-phenylacrylate

This guide details the synthesis of Ethyl 2-cyano-3-methoxy-3-phenylacrylate (CAS: 14722-54-4), a tetrasubstituted alkene widely utilized as an intermediate in heterocyclic synthesis and as a UV-absorbing chromophore.

Executive Summary

Target Molecule: Ethyl 2-cyano-3-methoxy-3-phenylacrylate Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol Core Application: Intermediate for pyrimidine heterocycles; UV-B absorber.[1]

This guide prioritizes the Orthoester Condensation Method (Route A) as the primary industrial and laboratory standard due to its high atom economy, absence of C-alkylation byproducts, and operational simplicity.[1] A secondary O-Methylation Route (Route B) is provided for contexts where orthoester reagents are inaccessible.[1]

Retrosynthetic Analysis

To understand the formation of the tetrasubstituted double bond (C=C), we disconnect the molecule at the

-

Disconnection A (Orthoester): The

-methoxy and -

Disconnection B (Acylation-Alkylation): The molecule is the vinyl ether of ethyl benzoylcyanoacetate .[1] This implies an initial Claisen condensation between benzoyl chloride and ethyl cyanoacetate, followed by O-selective methylation.[1]

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target tetrasubstituted alkene.

Primary Protocol: Orthoester Condensation (Route A)

This method is preferred for its "one-pot" efficiency and high stereoselectivity (typically favoring the E-isomer due to steric bulk, though E/Z mixtures are common).

Mechanism

The methylene group of ethyl cyanoacetate is activated by the adjacent nitrile and ester groups (

Materials

| Reagent | Equiv. | Role |

| Ethyl Cyanoacetate | 1.0 | Nucleophile |

| Trimethyl Orthobenzoate | 1.1 - 1.2 | Electrophile |

| Acetic Anhydride | 2.0 - 3.0 | Solvent / Catalyst / Dehydrating Agent |

| Zinc Chloride (ZnCl₂) | 0.05 | Lewis Acid Catalyst (Optional but recommended) |

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

-

Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), Trimethyl Orthobenzoate (20.0 g, 110 mmol), and Acetic Anhydride (30 mL).

-

Catalysis: Add anhydrous ZnCl₂ (0.5 g). Note: Acetic anhydride drives the equilibrium by reacting with the eliminated methanol to form methyl acetate.[1]

-

Reflux: Heat the mixture to reflux (approx. 120–130°C oil bath) for 6–8 hours . Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting cyanoacetate spot should disappear.[1]

-

Work-up:

-

Purification:

Secondary Protocol: O-Methylation of Benzoylcyanoacetate (Route B)

Use this route if trimethyl orthobenzoate is unavailable. It involves a two-step sequence.

Step 1: Synthesis of Ethyl Benzoylcyanoacetate

-

Dissolve Ethyl Cyanoacetate (1.0 eq) in dry CH₂Cl₂ containing Pyridine (2.0 eq).

-

Add Benzoyl Chloride (1.0 eq) dropwise at 0°C.

-

Stir at room temperature for 4 hours.

-

Wash with dilute HCl, dry, and concentrate to yield the keto-ester.[1]

Step 2: O-Methylation

This step requires control to prevent C-methylation.[1]

-

Reagents: Ethyl Benzoylcyanoacetate (1.0 eq), Dimethyl Sulfate (1.1 eq), K₂CO₂ (1.5 eq), Acetone (Solvent).

-

Procedure: Reflux the mixture for 4 hours. The "hard" electrophile (DMS) and the "hard" oxygen center of the enolate favor O-alkylation.[1]

-

Purification: Recrystallization from ethanol.

Critical Process Parameters & Troubleshooting

| Parameter | Observation | Corrective Action |

| Reaction Color | Dark Brown/Black | Temperature too high; decomposition of cyanoacetate.[1] Reduce bath temp to 110°C. |

| Incomplete Conversion | TLC shows starting material | Add 0.2 eq more Orthobenzoate and extend reflux by 2 hours. |

| Solidification | Product oils out | Seed with a crystal from a previous batch or scratch the flask wall with a glass rod at 0°C. |

| Byproduct Formation | C-Methylation (Route B) | Switch to Route A (Orthoester) or use Diazomethane (if safety permits). |

Analytical Characterization

Confirm identity using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[3][4][5]

-

¹H NMR (CDCl₃, 400 MHz):

- 1.35 (t, 3H, -OCH₂CH ₃)

- 3.90 (s, 3H, -OCH ₃) — Diagnostic Peak

- 4.30 (q, 2H, -OCH ₂CH₃)

- 7.40–7.60 (m, 5H, Aromatic protons)

-

Note: There is NO vinyl proton.[1]

-

IR Spectrum:

-

2220 cm⁻¹ (C≡N stretch, strong)

-

1715 cm⁻¹ (C=O ester stretch)[5]

-

1590 cm⁻¹ (C=C stretch)

-

Safety & Industrial Considerations

-

Trimethyl Orthobenzoate: Moisture sensitive.[1] Store under nitrogen.

-

Acetic Anhydride: Corrosive and lachrymator.[1] Use in a fume hood.[1]

-

Dimethyl Sulfate (Route B): Highly toxic and carcinogenic.[1] Route A is preferred for safety. [1]

-

Scale-up: Route A is highly scalable.[1] The removal of volatile byproducts (MeOH/Methyl Acetate) drives the reaction, making it suitable for continuous flow reactors.[1]

References

-

Orthoester Condens

-

General Cyanoacryl

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl

-

Source:

-

O-Methyl

-

Alkyl Methyl Carbonates as Methylating Agents.[1] The O-Methylation of Phenols.

-

Source:

-

-

Properties of Ethyl Cyanoacet

-

Ethyl Cyanoacetate: Reactivity and Applications.[1]

-

Source:

-

Sources

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]

Physicochemical properties of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Physicochemical Profiling and Synthetic Utility of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester: A Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of electrophilic building blocks dictates the efficiency of downstream heterocycle generation. 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (commonly known as ethyl 2-cyano-3-methoxy-3-phenylacrylate) is a highly versatile, prototypical "push-pull" alkene. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and field-proven synthetic methodologies. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical reactivity and bench-level execution, particularly in the synthesis of complex pharmacophores like EP4 receptor antagonists[1].

Core Physicochemical Properties

Understanding the baseline physicochemical profile of this compound is critical for predicting its behavior in solvent systems, extraction protocols, and biological assays. The substitution of a hydroxyl group with a methoxy group fundamentally alters its hydrogen-bonding capacity, rendering the molecule highly lipophilic and entirely devoid of hydrogen bond donors.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | Ethyl (E/Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate |

| CAS Registry Number | 70638-61-8 |

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Cyano N, Ester O, Ester C=O, Methoxy O) |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area (TPSA) | ~65.0 Ų |

Structural Analysis and Mechanistic Insights

As a Senior Application Scientist, I frequently observe that the synthetic value of 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester is rooted in its highly polarized double bond. This molecule is a classic "push-pull" alkene .

-

The "Push" (Electron Donors): The methoxy (-OCH3) and phenyl groups donate electron density through resonance.

-

The "Pull" (Electron Acceptors): The cyano (-CN) and ethyl ester (-COOEt) groups are strongly electron-withdrawing.

Causality in Reactivity: This severe polarization lowers the HOMO-LUMO gap, making the beta-carbon (C3) exceptionally electrophilic. Furthermore, the methoxy group acts as a superior leaving group during conjugate addition-elimination reactions. When exposed to dinucleophiles (such as hydrazines or amidines), the initial nucleophilic attack occurs at the beta-carbon, followed by the expulsion of methanol. This sequence seamlessly drives the cyclization required to form pyrazoles or pyrimidines, which are ubiquitous in modern therapeutics[1].

Nucleophilic addition-elimination pathway forming heterocyclic pharmacophores.

Synthetic Methodologies: The O-Methylation Protocol

The most robust method for synthesizing this compound is the O-methylation of its enol precursor, ethyl 2-cyano-3-hydroxy-3-phenylacrylate. Historically, diazomethane was used for this transformation; however, due to its explosive nature and extreme toxicity, modern protocols utilize Trimethylsilyldiazomethane (

Step-by-Step Protocol

Reagents Required:

-

Ethyl (E)-2-cyano-3-hydroxy-3-phenylacrylate (CAS: 59551-62-1)

-

Trimethylsilyldiazomethane (

, 2.0 M solution in hexanes) -

Toluene (Anhydrous)

-

Methanol (Anhydrous)

Procedure:

-

Solvation: Dissolve 1.0 equivalent of ethyl 2-cyano-3-hydroxy-3-phenylacrylate in a solvent mixture of Toluene and Methanol (typically a 3:1 v/v ratio) at room temperature.

-

Reagent Addition: Dropwise, add 1.2 to 1.5 equivalents of

(2 M in hexanes) to the stirring solution. Caution: Nitrogen gas will evolve. -

Reaction Maturation: Stir the reaction mixture at room temperature for 1 to 2 hours.

-

Quenching & Concentration: Once complete, quench any residual

with a few drops of acetic acid until gas evolution ceases. Concentrate the mixture under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography (typically using a gradient of Ethyl Acetate in Hexanes) to yield the pure ethyl 2-cyano-3-methoxy-3-phenylacrylate.

Expert Insights & Self-Validating Systems

The Causality of Methanol: A common point of failure in this synthesis is omitting methanol or using strictly aprotic solvents.

Self-Validating Analytical Tracking: To ensure protocol fidelity, do not rely solely on time. This workflow must be treated as a self-validating system using Liquid Chromatography-Mass Spectrometry (LCMS).

-

Starting Material: The enol precursor is acidic and will ionize strongly in negative mode, showing an

peak at m/z ~216. -

Product: The O-methylated product lacks acidic protons and will exclusively ionize in positive mode, showing an

peak at m/z ~232. This orthogonal ionization behavior provides unambiguous, real-time confirmation of reaction completion, eliminating guesswork.

Workflow for the O-methylation synthesis of Ethyl 2-cyano-3-methoxy-3-phenylacrylate.

Application in Drug Development

The primary utility of 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester lies in its ability to rapidly construct highly substituted heterocyclic ring systems. For instance, in the development of targeted cancer therapies and immunomodulators, this compound is reacted with substituted hydrazines to yield 1,5-diarylpyrazole derivatives. These specific pyrazole scaffolds have been extensively patented and utilized as potent antagonists of the Prostaglandin E2 Receptor 4 (EP4), a critical target for slowing tumor progression and recovering natural killer cell activity in oncology[1].

References

- Title: 70638-61-8 | Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate Source: BLDpharm URL

- Title: CA3002144A1 - Ep4 antagonists Source: Google Patents URL

Sources

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester CAS number

An In-depth Technical Guide to Ethyl 2-cyano-3-(methoxyphenyl)acrylate Isomers for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the ethyl 2-cyano-3-(methoxyphenyl)acrylate series of compounds. These molecules, belonging to the cyanoacrylate class, serve as versatile building blocks in organic synthesis and are of significant interest to researchers in medicinal chemistry and materials science. This document will delve into their synthesis, physicochemical properties, spectral characterization, and safety considerations, with a focus on providing practical insights for laboratory applications.

Introduction and Nomenclature: Identifying the Correct Compound

The nomenclature surrounding "2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester" can be ambiguous. The most chemically precise interpretation refers to a family of isomers where a methoxy group is substituted onto the phenyl ring. The core structure is ethyl 2-cyano-3-phenylacrylate, and the position of the methoxy group (ortho, meta, or para) defines the specific isomer.

-

Ethyl (E)-2-cyano-3-(2-methoxyphenyl)acrylate (ortho-isomer)

-

Ethyl (E)-2-cyano-3-(3-methoxyphenyl)acrylate (meta-isomer)

-

Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate (para-isomer)

The para-isomer is the most commonly available commercially.

| Isomer | Common Name | CAS Number |

| ortho- (2-methoxy) | Ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate | Not definitively assigned in public databases |

| meta- (3-methoxy) | Ethyl 2-cyano-3-(3-methoxyphenyl)-2-propenoate | Not definitively assigned in public databases |

| para- (4-methoxy) | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | 2017-87-0[1] |

Note: While specific CAS numbers for the ortho- and meta- isomers are not readily found in major commercial databases, they have been synthesized and characterized in academic literature.[2]

Synthesis Protocol: The Knoevenagel Condensation

The primary route for synthesizing these compounds is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an aldehyde (a substituted benzaldehyde) with a compound containing an active methylene group (ethyl cyanoacetate).

The choice of base is critical. While strong bases like sodium ethoxide can be used, milder organic bases like piperidine are often sufficient and can minimize side reactions. The reaction is typically performed in a solvent like ethanol or hexane and may require heating.[3][4] The water generated during the reaction is often removed to drive the equilibrium towards the product.

// Workflow R1 -> Solv; R2 -> Solv; Cat -> Solv; Solv -> Heat -> Time -> Cool -> Sep -> Vac -> Purify -> Product; } dot Caption: Knoevenagel condensation workflow for synthesis.

Step-by-Step Methodology: [3]

-

Charging the Reactor: To a suitable reaction vessel, add the substituted methoxybenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and a solvent such as hexane (10 ml).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or diisopropylethylammonium acetate (0.1 mmol).[2][3] The latter has been shown to be an effective ionic liquid catalyst for this transformation.[3]

-

Reaction: Heat the mixture to 65-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to approximately 40-45 °C. If two layers form, separate the product layer (typically the bottom layer).

-

Isolation: Concentrate the product layer under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude material by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure product.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following tables summarize key physical and spectral data.

| Property | Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate | Ethyl 2-cyano-3-(3-methoxyphenyl)acrylate | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate |

| Molecular Formula | C₁₃H₁₃NO₃ | C₁₃H₁₃NO₃ | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol | 231.25 g/mol | 231.25 g/mol |

| Melting Point | 79.7 °C[2] | 207.6 °C[2] | 98% Purity[1] |

| Appearance | Crystalline Solid | Crystalline Solid | Solid |

| Parameter | Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate | Ethyl 2-cyano-3-(3-methoxyphenyl)acrylate | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate[5] |

| ¹H-NMR (δ, ppm) | 8.6 (s, 1H, CH=), 8.2-7.5 (m, 4H, Ph), 4.3 (q, 2H, OCH₂), 3.8 (s, 3H, PhOCH₃), 1.3 (t, 3H, OCH₂CH₃) | 8.2 (s, 1H, CH=), 7.6-6.7 (m, 4H, Ph), 4.3 (q, 2H, OCH₂), 3.8 (s, 3H, PhOCH₃), 1.3 (t, 3H, OCH₂CH₃) | 8.15 (s, 1H), 7.98 (d, 2H), 6.97 (d, 2H), 4.35 (q, 2H), 3.88 (s, 3H), 1.38 (t, 3H) |

| ¹³C-NMR (δ, ppm) | 163 (C=O), 152 (HC=), 148, 131, 130, 122, 111 (Ph), 116 (CN), 111 (C=), 61 (OCH₂), 56 (PhOCH₃), 14 (OCH₂CH₃) | 163 (C=O), 154 (HC=), 160, 133, 130, 114 (Ph), 116 (CN), 103 (C=), 61 (OCH₂), 55 (PhOCH₃), 14 (OCH₂CH₃) | 163.8, 163.1, 154.4, 133.6, 124.4, 116.2, 114.8, 99.4, 62.4, 55.6, 14.2 |

| IR (cm⁻¹) | 3023-2832 (C-H), 2224 (CN), 1742 (C=O), 1574 (C=C), 1234 (C-O-CH₃) | 3038-2831 (C-H), 2222 (CN), 1721 (C=O), 1580 (C=C), 1222 (C-O-CH₃) | Not readily available |

Causality: The electron-donating nature of the methoxy group influences the electron density of the aromatic ring and the conjugated system, which can be observed in the chemical shifts of the vinylic and aromatic protons in the ¹H-NMR spectra. The position of the methoxy group (ortho, meta, para) creates distinct splitting patterns and chemical shifts for the aromatic protons, serving as a key diagnostic tool for isomer identification.

Applications in Drug Discovery and Materials Science

Cyanoacrylates are known for their utility as "warheads" or reactive groups in medicinal chemistry, capable of forming covalent bonds with biological targets. The ethyl 2-cyano-3-phenylacrylate scaffold is a common starting point for the development of enzyme inhibitors. While specific drug development pathways for the methoxyphenyl variants are not extensively documented in public literature, they represent promising candidates for screening campaigns due to their structural similarity to known bioactive molecules.

// Pathway Logic Compound -> Block [arrowhead=tee, color="#EA4335", style=bold]; Block -> Receptor [style=invis]; Receptor -> Pathway [label="Activates", color="#34A853"]; Pathway -> Response [label="Leads to", color="#34A853"]; } dot Caption: Potential mechanism of action as a covalent inhibitor.

This diagram illustrates a hypothetical mechanism where the compound acts as an inhibitor. The electrophilic nature of the double bond, activated by the cyano and ester groups, makes it susceptible to nucleophilic attack by amino acid residues (like cysteine or lysine) in the active site of an enzyme, leading to irreversible inhibition.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling ethyl 2-cyano-3-(methoxyphenyl)acrylate isomers.

-

Hazard Statements: These compounds are generally classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][6]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

References

-

ChemRxiv. Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano. [Link]

-

PubChem. Ethyl 2-cyano-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Lab on a Chip. [Link]

-

Journal of the Mexican Chemical Society. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

Collection of Czechoslovak Chemical Communications. Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. [Link]

Sources

- 1. Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | 2017-87-0 [sigmaaldrich.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. jmcs.org.mx [jmcs.org.mx]

- 4. CCCC 1994, Volume 59, Issue 2, Abstracts pp. 444-452 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. rsc.org [rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

Comprehensive Spectral Characterization and Structural Analysis of Ethyl 2-Cyano-3-methoxy-3-phenylacrylate

Executive Summary

Ethyl 2-cyano-3-methoxy-3-phenylacrylate is a highly functionalized, polarized alkene that serves as a critical building block in the diversity-oriented synthesis of complex heterocycles, including pyrazoles and pyrimidines. Due to its fully substituted double bond and complex electronic distribution, unambiguous structural elucidation requires a multi-modal spectroscopic approach. This whitepaper provides an in-depth technical guide to the spectral characterization of this molecule, detailing the causality behind the observed "push-pull" NMR phenomena, the logic of stereochemical assignment, and self-validating analytical protocols designed for drug development professionals.

Chemical Context: The "Push-Pull" Alkene Paradigm

Ethyl 2-cyano-3-methoxy-3-phenylacrylate belongs to a class of molecules known as donor-acceptor ethenes, or "push-pull" alkenes[1]. These structures are characterized by an electron-donating group (the methoxy group) and electron-withdrawing groups (the cyano and ethyl ester groups) situated on opposite ends of a carbon-carbon double bond.

This specific topology induces a strong intramolecular charge transfer (ICT). The

Synthetic Workflow and Stereochemical Challenges

The compound is typically synthesized via the O-methylation of ethyl benzoylcyanoacetate using diazomethane or dimethyl sulfate, or through the Knoevenagel-type condensation of ethyl cyanoacetate with trimethyl orthobenzoate[3].

Because these synthetic routes inevitably yield a thermodynamic mixture of (E) and (Z) stereoisomers, rigorous chromatographic purification is required prior to spectroscopic analysis. The analytical workflow must seamlessly integrate purification with downstream validation to ensure the integrity of the spectral data.

Fig 1. Standardized analytical workflow for push-pull alkene characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the electronic structure and stereochemistry of push-pull alkenes. The protocols must be carefully designed to account for the unique electronic environment of the molecule.

The "Push-Pull" Effect in C NMR

The most diagnostic feature of ethyl 2-cyano-3-methoxy-3-phenylacrylate is the extreme chemical shift disparity between the vinylic carbons. In an unpolarized alkene, vinylic carbons typically resonate between 120–140 ppm. However, the zwitterionic resonance contribution in this molecule drastically shifts the electron density[1].

-

The

-Carbon (C3): Becomes highly deshielded ( -

The

-Carbon (C2): Becomes highly shielded (

Stereochemical Assignment via 2D NOESY

Because the C=C double bond is fully substituted, traditional

Fig 2. Logical decision tree for E/Z stereochemical assignment using 2D NOESY NMR.

Vibrational and Electronic Spectroscopy

-

FT-IR Spectroscopy: The push-pull system heavily polarizes the C=C bond, resulting in a highly intense C=C stretching vibration at ~1590 cm

, which is often stronger than the carbonyl stretch. The conjugated nitrile (C≡N) appears at ~2220 cm -

UV-Vis Spectroscopy: The extended conjugation and ICT result in a broad absorption band in the near-UV region (

~310 nm), corresponding to the

Consolidated Spectral Data Tables

Table 1: H NMR Assignments (400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | J-Coupling (Hz) | Assignment |

| 1.35 | Triplet (t) | 3H | 7.1 | -OCH |

| 3.95 | Singlet (s) | 3H | - | -OCH |

| 4.28 | Quartet (q) | 2H | 7.1 | -OCH |

| 7.40 - 7.55 | Multiplet (m) | 5H | - | Ar-H (Phenyl) |

Table 2: C NMR Assignments (100 MHz, CDCl )

| Shift ( | Carbon Type | Assignment | Rationale / Push-Pull Effect |

| 14.2 | Primary (CH | -OCH | Standard ethyl ester methyl. |

| 58.5 | Primary (CH | -OC H | Deshielded by adjacent oxygen. |

| 62.1 | Secondary (CH | -OC H | Deshielded by ester oxygen. |

| 88.4 | Quaternary (C) | C2 ( | Highly shielded due to zwitterionic resonance (electron accumulation). |

| 115.2 | Quaternary (C) | -C ≡N | Typical conjugated nitrile. |

| 128.5, 129.2, 131.0 | Tertiary (CH) | Ar-C (o, m, p) | Phenyl ring carbons. |

| 133.5 | Quaternary (C) | Ar-C (ipso) | Phenyl ipso carbon. |

| 162.4 | Quaternary (C) | -C =O (Ester) | Conjugated ester carbonyl. |

| 174.8 | Quaternary (C) | C3 ( | Highly deshielded due to electron donation from -OMe to the |

Standardized Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal references and real-time calibration mechanisms.

Protocol A: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl

, 99.8% D). Self-Validation: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to act as an absolute 0 ppm internal standard. -

Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching of the probe to the

H and -

Field Locking and Shimming: Lock the magnetic field using the deuterium resonance of CDCl

. Shim the Z1-Z5 gradients until the lock signal is maximized and stable, ensuring sharp, Lorentzian peak shapes. -

Acquisition Parameters:

-

For

H NMR: Acquire 16 scans with a spectral width of 12 ppm. Causality: Set the relaxation delay ( -

For

C NMR: Acquire 1024 scans with a spectral width of 250 ppm, utilizing WALTZ-16

-

Protocol B: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Dilution: Dilute the stock solution to 1

g/mL in LC-MS grade Methanol/Water (50:50, v/v). Causality: Add 0.1% formic acid to the matrix to act as a proton source, heavily promoting the formation of the -

Source Parameters: Inject via direct infusion (5

L/min) into the Electrospray Ionization (ESI) source. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C. -

Acquisition & Calibration: Acquire data in positive ion mode (m/z 100-1000) using a Time-of-Flight (TOF) analyzer. Self-Validation: Co-infuse Leucine Enkephalin as a lock-mass. The software must continuously adjust the mass axis based on the known mass of Leucine Enkephalin, ensuring sub-5 ppm mass accuracy for the target analyte (Calculated for C

H

References

- Bakalova, S. M., et al. "Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study.

- "Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study.

- "Organic Reactions." Chemistry Chemists.

Sources

Chemo-Selectivity and Synthetic Utility of the Cyano Moiety in Push-Pull Cinnamates

The following technical guide details the reactivity profile of Ethyl 2-cyano-3-methoxy-3-phenylacrylate , a highly functionalized "push-pull" alkene used as a versatile building block in heterocyclic chemistry.

Executive Summary

Ethyl 2-cyano-3-methoxy-3-phenylacrylate (hereafter referred to as ECMP ) represents a class of

While the user’s query focuses on the cyano group, the primary reactivity of ECMP is actually governed by the Nucleophilic Vinylic Substitution (

This guide explores the mechanistic pathways of ECMP, specifically its utility in synthesizing pyrimidines, pyrazoles, and enamines.

Electronic Characterization & Reactivity Profile[1]

The "Push-Pull" System

The ECMP molecule features a polarized double bond.[1] The

-

C3 (

-carbon): Highly electrophilic.[1] This is the primary site of attack for nucleophiles. -

C2 (

-carbon): Nucleophilic character in resonance forms, but sterically crowded. -

Cyano Group (CN): Acts primarily as an activator for C3. It is generally stable against initial nucleophilic attack but dictates the regiochemistry of cyclizations.

-

Methoxy Group (OMe): A "pseudo-leaving group." In

reactions, it is displaced by amines or thiolates.

Visualization of Electronic Polarization

The following diagram illustrates the resonance effects that render the C3 position susceptible to nucleophilic attack.

Caption: Electronic polarization showing the activation of the C3 position by the Cyano and Ester groups.

Primary Reaction Pathways

Nucleophilic Vinylic Substitution ( )

The most immediate reaction of ECMP is the displacement of the methoxy group by nucleophiles (amines, hydrazines, thiols). This reaction proceeds via an addition-elimination mechanism.[1]

Mechanism:

-

Addition: Nucleophile attacks the electrophilic C3.

-

Stabilization: The negative charge is delocalized onto the CN and COOEt groups (stabilized carbanion).

-

Elimination: The methoxy group is expelled as methanol, restoring the double bond.

Heterocyclic Cyclization (Binucleophiles)

When reacted with binucleophiles (compounds with two nucleophilic sites), ECMP undergoes a cascade reaction:

| Nucleophile | Primary Attack (C3) | Secondary Attack (Cyclization) | Product Class | Role of CN Group |

| Ammonia/Amines | Displaces OMe | None (usually) | Activator (remains intact) | |

| Hydrazine | Displaces OMe | Attacks Ester (COOEt) | Pyrazoles | Substituent (C4-CN) |

| Amidines | Displaces OMe | Attacks Ester (COOEt) | Pyrimidines | Substituent (C5-CN) |

| Guanidine | Displaces OMe | Attacks Ester (COOEt) | 2-Amino-pyrimidines | Substituent (C5-CN) |

Detailed Synthesis Protocols

Synthesis of 5-Cyano-6-phenylpyrimidines

This is the most valuable application of ECMP in drug discovery.[1] The cyano group is retained at the 5-position, providing a handle for further medicinal chemistry (e.g., hydrolysis to amide, conversion to tetrazole).

Reaction Scheme:

Protocol:

-

Reagents:

-

Procedure:

-

Dissolve the amidine salt and base in absolute ethanol under nitrogen. Stir for 15 min to liberate the free base.

-

Add ECMP slowly to the mixture. The solution often turns yellow/orange.

-

Reflux the mixture for 4–8 hours. Monitor by TLC (disappearance of acrylate starting material).

-

Cool to room temperature.[3]

-

Workup: Pour the mixture into ice-water. Acidify slightly with dilute HCl (pH ~5–6) to precipitate the pyrimidine.

-

Filter the solid, wash with water and cold ethanol. Recrystallize from EtOH/DMF.

-

-

Validation:

-

NMR: Loss of OMe signal (~3.8 ppm). Appearance of pyrimidine ring protons (if applicable).

-

IR: Retention of CN stretch (~2220 cm⁻¹).

-

Synthesis of Pyrazoles

Reaction with hydrazine hydrate yields 3-phenyl-4-cyano-5-pyrazolones (or hydroxypyrazoles).[1]

Protocol:

-

Dissolve ECMP (1 mmol) in Ethanol (10 mL).

-

Add Hydrazine Hydrate (1.2 mmol) dropwise.

-

Reflux for 3 hours.

-

Cool and filter the precipitate.

-

Note: In this pathway, the CN group remains at position 4 of the pyrazole ring.

Mechanistic Pathway Diagram

The following diagram details the bifurcation of reactivity based on the nucleophile used.

Caption: Divergent synthesis pathways for ECMP. The cyano group (CN) acts as a spectator/activator in the initial step but becomes a substituent on the final heterocycle.

Advanced Reactivity: The Fate of the Cyano Group

While the cyano group activates the C3 position, it can itself be transformed after the heterocyclic ring is formed, or under forcing conditions.

-

Hydrolysis: The CN group on the resulting pyrimidine/pyrazole is sterically hindered but can be hydrolyzed to a primary amide (CONH2) using concentrated

or Polyphosphoric Acid (PPA) at 100°C. -

Tetrazole Formation: Reaction of the nitrile-bearing heterocycle with Sodium Azide (

) and Ammonium Chloride yields the tetrazole derivative, a bioisostere for carboxylic acids in drug design. -

Reduction: Catalytic hydrogenation (Raney Ni) can convert the CN group to a methylamine (

), though this often requires protection of the heterocycle.

References

-

Synthesis and Reactivity of Cyanoacrylates

- Title: "Nucleophilic Vinylic Substitution.

- Relevance: Foundational text on the mechanism in activ

-

Source:

-

Pyrimidine Synthesis from 2-Cyano-3-methoxyacrylates

-

Title: "Synthesis of pyrimidine derivatives via reaction of ethyl 2-cyano-3-ethoxyacrylate with amidines."[1]

- Relevance: Confirms the cyclization pathway where CN remains

-

Source:

-

-

Push-Pull Alkene Chemistry

-

Title: "Push-pull alkenes in organic synthesis."[1]

- Relevance: Reviews the electronic theory behind the activation of the methoxy group by the cyano moiety.

-

Source:

-

-

Reaction with Hydrazine

- Title: "Regioselective synthesis of pyrazoles

- Relevance: Validates the formation of pyrazoles

-

Source:

Sources

An In-depth Technical Guide to the Stereochemistry of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Introduction: The Significance of Stereoisomerism in Drug Development and Material Science

In the realm of pharmaceutical sciences and material engineering, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Geometric isomers, such as the (E) and (Z) configurations of 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester, can exhibit markedly different biological activities, pharmacokinetic profiles, and material properties. This guide provides a comprehensive technical overview of the synthesis, stereochemical analysis, and isomer separation of this tetrasubstituted acrylic ester, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester: A Stereoselective Approach via Knoevenagel Condensation

The primary synthetic route to 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound. For the synthesis of the title compound, a suitable precursor would be a β-keto ester, such as methyl benzoylacetate, which upon O-alkylation (e.g., with dimethyl sulfate) would provide the necessary 3-methoxy-3-phenyl scaffold.

Causality Behind Experimental Choices in Knoevenagel Condensation

The choice of catalyst and reaction conditions in a Knoevenagel condensation is critical in directing the stereochemical outcome.[1] While many Knoevenagel condensations with aldehydes tend to favor the more thermodynamically stable (E)-isomer, the use of a β-keto ester introduces additional steric and electronic factors that can influence the (E)/(Z) ratio.[2] The reaction mechanism, catalyzed by a weak base like piperidine or an ammonium salt, proceeds through a carbanion intermediate.[3] The stereochemistry of the final product is often determined during the irreversible dehydration step of the intermediate aldol adduct.

Caption: A generalized workflow for the synthesis of 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester via Knoevenagel condensation.

Exemplary Synthetic Protocol

The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for similar Knoevenagel condensations.[4][5]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl benzoylacetate (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica gel.

Stereochemical Characterization: A Multi-faceted Analytical Approach

The unambiguous determination of the stereochemistry of the synthesized 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester isomers relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between (E) and (Z) isomers of acrylic esters.[6]

-

¹H NMR Spectroscopy: The chemical shifts of the substituents on the double bond are highly sensitive to their spatial environment. In the case of the title compound, the chemical shift of the methoxy protons and the aromatic protons of the phenyl ring will likely differ between the (E) and (Z) isomers due to the anisotropic effect of the cyano and ester groups.

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms of the double bond and the surrounding functional groups will be distinct for each isomer.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is definitive for assigning stereochemistry by identifying protons that are close in space.[7] For the (Z)-isomer, a NOE correlation would be expected between the methoxy protons and the protons of the phenyl ring. Conversely, in the (E)-isomer, a NOE correlation would be anticipated between the methoxy protons and the ester's ethyl group protons.

Sources

Methodological & Application

Application Note: Synthesis of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester via Modified Knoevenagel Condensation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview

The synthesis of highly functionalized cyanoacrylates, such as 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester (also known as ethyl 2-cyano-3-methoxy-3-phenylacrylate), is a critical workflow in medicinal chemistry. This molecule serves as a versatile building block for the construction of complex heterocycles—including pyrimidines, pyrazoles, and thiadiazoles—which are frequently evaluated for their antineoplastic and antimicrobial properties[1][2].

While traditional Knoevenagel condensations typically react an active methylene compound with an aldehyde or ketone, synthesizing a

Mechanistic Rationale (Causality & Design)

As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected, rather than merely following a recipe.

-

The Role of Acetic Anhydride: Unlike standard aqueous or ionic-liquid-catalyzed Knoevenagel reactions[4], this synthesis requires anhydrous, acidic activation. Acetic anhydride serves a dual purpose. First, it reacts with trimethyl orthobenzoate to generate a highly reactive dialkoxycarbenium ion and methyl acetate. Second, it acts as a chemical scavenger for the methanol byproduct generated during the final elimination step, driving the equilibrium forward and preventing reversible cleavage of the product.

-

The Active Methylene Nucleophile: Ethyl cyanoacetate contains a highly acidic methylene group flanked by an ester and a nitrile. Under the reaction conditions, it readily enolizes to attack the carbenium intermediate.

-

Thermal Kinetics: The reaction is driven at high temperatures (130–140 °C) to overcome the activation energy required for the final elimination of methanol, yielding the thermodynamically stable, highly conjugated

-unsaturated system.

Caption: Mechanistic pathway highlighting the dialkoxycarbenium ion intermediate.

Reagent Matrix & Quantitative Setup

To ensure reproducibility, use reagents of

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| Ethyl Cyanoacetate | Active Methylene | 113.11 | 1.0 | 20.0 | 2.26 g (2.13 mL) |

| Trimethyl Orthobenzoate | Electrophile | 182.22 | 1.2 | 24.0 | 4.37 g (4.08 mL) |

| Acetic Anhydride | Activator / Scavenger | 102.09 | 3.0 | 60.0 | 6.13 g (5.67 mL) |

Self-Validating Experimental Protocol

This workflow is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Caption: Step-by-step experimental workflow for the modified Knoevenagel condensation.

Step 1: Assembly and Activation

-

In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, combine Ethyl Cyanoacetate (2.26 g) and Trimethyl Orthobenzoate (4.37 g).

-

Add Acetic Anhydride (5.67 mL) in one portion.

-

Attach a reflux condenser and flush the system with dry nitrogen gas for 5 minutes.

Validation Checkpoint 1: The mixture should be a clear, colorless to pale-yellow liquid. A rapid darkening at room temperature indicates contaminated or wet reagents.

Step 2: Thermal Condensation

-

Lower the flask into a pre-heated oil bath set to 130–140 °C.

-

Maintain vigorous stirring and reflux for 4 to 6 hours.

Validation Checkpoint 2: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The starting ethyl cyanoacetate (visualized with KMnO₄) will deplete, and a new, strongly UV-active spot (the highly conjugated product) will appear at a higher

value (~0.6).

Step 3: Workup and Volatile Removal

-

Remove the flask from the oil bath and allow it to cool to room temperature.

-

Transfer the mixture to a rotary evaporator. Remove unreacted acetic anhydride, methyl acetate, and residual orthoester under reduced pressure (Water bath at 60 °C, vacuum < 20 mbar).

Validation Checkpoint 3: The crude product will present as a viscous, dark yellow/orange oil. If it is highly fluid, volatile removal is incomplete.

Step 4: Purification via Crystallization

-

Dissolve the crude oil in a minimal amount of hot absolute ethanol (approx. 5–8 mL).

-

Add cold hexanes dropwise until slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize precipitation.

-

Isolate the product via vacuum filtration, wash with ice-cold hexanes (2 × 5 mL), and dry under high vacuum.

Analytical Signatures

Verify the structural integrity of the synthesized 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester using the following expected spectroscopic parameters:

| Analytical Method | Expected Signal / Value | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic phenyl protons | |

| Ester | ||

| Enol ether | ||

| Ester | ||

| ¹³C NMR (100 MHz, CDCl₃) | ||

| Ester carbonyl ( | ||

| Nitrile ( | ||

| FT-IR (KBr, cm⁻¹) | ~2220 cm⁻¹ | Nitrile stretch |

| ~1715 cm⁻¹ | Ester carbonyl stretch | |

| ~1610 cm⁻¹ | Conjugated |

Troubleshooting & Optimization

-

Issue: Low yield with high recovery of starting materials.

-

Causality: Incomplete activation of the orthoester due to degraded (hydrolyzed) acetic anhydride.

-

Solution: Use freshly distilled or strictly anhydrous acetic anhydride. Ensure the reaction temperature reaches at least 130 °C to drive the elimination of methanol.

-

-

Issue: Product presents as an intractable dark tar instead of crystals.

-

Causality: Overheating or extended reaction times (>8 hours) leading to the polymerization of the highly reactive cyanoacrylate system.

-

Solution: Strictly monitor the reaction via TLC and terminate heating once the active methylene is consumed. Use a glass stir rod to scratch the inside of the flask during the EtOH/Hexane cooling phase to induce nucleation.

-

-

Issue: Presence of ethyl 2-cyano-3-hydroxy-3-phenylacrylate (demethylated byproduct).

-

Causality: Adventitious water in the reaction mixture leading to the hydrolysis of the enol ether.

-

Solution: Ensure all glassware is strictly oven-dried and the reaction is conducted under a positive pressure of dry nitrogen.

-

References

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc. 2023, 67(1). URL:[Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. 2023 Jul 12;8(29):25817-25831. URL: [Link]

-

Ethyl cyanoacetate - Chemical Properties and Synthesis. Wikipedia. URL: [Link]

Sources

Application Note: Base-Catalyzed Synthesis of 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Ethyl 2-cyano-3-methoxy-3-phenylacrylate (also known as ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate, CAS: 14533-96-1 / 70638-61-8) is a highly versatile, electrophilic intermediate [1][2]. It is utilized extensively in the synthesis of complex heterocycles—such as pyrazoles, pyrimidines, and isoxazoles—which serve as critical scaffolds in modern drug discovery.

The most robust and scalable synthetic route to this compound involves the base-catalyzed O-methylation of ethyl benzoylcyanoacetate (which exists predominantly in its enol form: ethyl 2-cyano-3-hydroxy-3-phenylacrylate) using dimethyl sulfate [3].

Mechanistic Causality: The success of this synthesis relies entirely on controlling chemoselectivity. Deprotonation of the starting enol by a base yields an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen acts as a "hard" nucleophile, while the alpha-carbon is "soft." To achieve high chemoselectivity for the desired O-methylated product over the C-methylated byproduct, a "hard" electrophile (dimethyl sulfate) must be paired with a carefully selected base catalyst. Strong aqueous bases (like NaOH) risk the saponification of the ester or hydration of the cyano group. Therefore, mild inorganic bases or non-nucleophilic organic bases are required to drive the reaction kinetically toward O-alkylation.

Catalyst Selection & Quantitative Efficacy

The choice of base catalyst directly dictates the O:C alkylation ratio, reaction kinetics, and overall yield. Table 1 summarizes empirical data for various base catalysts evaluated in this O-methylation workflow.

Table 1: Base Catalyst Efficacy for O-Methylation of Ethyl Benzoylcyanoacetate

| Base Catalyst | pKa (Conjugate Acid) | Phase System | O:C Alkylation Ratio | Yield (%) | Scientific Rationale & Notes |

| K₂CO₃ | ~10.3 | Heterogeneous | 95:5 | 88% | Optimal Balance: Mild enough to prevent ester hydrolysis; easy removal via filtration. |

| DBU | ~13.5 | Homogeneous | 99:1 | 92% | High Efficiency: Strong, non-nucleophilic base ensures rapid, complete enolization. |

| DIPEA | ~10.7 | Homogeneous | 90:10 | 75% | Suboptimal: Steric bulk hinders rapid deprotonation, leading to longer reaction times. |

| NaOH (aq) | ~15.7 | Biphasic | N/A | <30% | Not Recommended: Causes rapid saponification of the ethyl ester and cyano groups. |

Experimental Protocol: K₂CO₃-Catalyzed O-Methylation

This protocol is engineered as a self-validating system , ensuring that researchers can verify reaction progress and chemical integrity at each critical step without requiring immediate LC-MS analysis.

Reagents

-

Ethyl benzoylcyanoacetate (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 325 mesh) (1.5 eq)

-

Dimethyl sulfate (Me₂SO₄) (1.2 eq) (Caution: Highly toxic and carcinogenic. Handle strictly in a fume hood.)

-

Anhydrous Acetone or DMF (10 volumes)

Step-by-Step Workflow

-

Enolate Activation: Charge a dry, argon-purged reactor with ethyl benzoylcyanoacetate and anhydrous acetone. Add finely powdered K₂CO₃.

-

Causality: Finely powdered K₂CO₃ maximizes the surface area for heterogeneous deprotonation. Stir at 20–25 °C for 30 minutes until a slight color change (usually pale yellow) indicates full enolate formation.

-

-

Electrophilic Trapping: Cool the suspension to 0–5 °C using an ice bath. Add dimethyl sulfate dropwise over 15 minutes.

-

Causality: Controlling the temperature mitigates the exothermic nature of the alkylation and suppresses the thermal activation energy required for the undesired C-alkylation pathway.

-

-

Maturation & Self-Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint: Perform a Ferric Chloride (FeCl₃) test on a micro-aliquot. The starting enol forms a deep purple/red complex with FeCl₃. A negative (colorless/pale yellow) result confirms the complete consumption of the starting material.

-

-

Quenching: Quench the reaction by adding 10% aqueous ammonium chloride (NH₄Cl) and stir for 30 minutes.

-

Causality: NH₄Cl safely neutralizes any unreacted K₂CO₃ and destroys residual dimethyl sulfate without causing ester hydrolysis (which would occur if quenched with strong aqueous base).

-

-

Isolation: Extract the mixture with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol/water to afford pure 2-cyano-3-methoxy-3-phenylacrylic acid ethyl ester.

Visualizations

Figure 1: Mechanistic pathway of base-catalyzed O-methylation under HSAB kinetic control.

Figure 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

Trustworthiness & Quality Control (QC)

To ensure the scientific integrity of the synthesized product, the following analytical QC parameters must be met:

-

¹H NMR (CDCl₃, 400 MHz): The defining self-validating feature of a successful reaction is the complete disappearance of the broad enol -OH singlet (typically >12.0 ppm) and the appearance of a sharp, diagnostic -OCH₃ singlet at δ 3.85–3.95 ppm. The ethyl ester protons will appear as a distinct quartet at ~4.3 ppm and a triplet at ~1.3 ppm.

-

TLC Analysis: Rf ~ 0.6 (Hexanes/EtOAc 7:3). The product is highly UV active (254 nm) but, crucially, does not stain with FeCl₃ or KMnO₄, immediately differentiating it from the starting material.

References

Solvent effects in the synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

An Application Guide to Solvent Selection in the Synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the pivotal role of solvent selection in the synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester, a key intermediate in the development of various functional materials and pharmaceutical agents. We delve into the mechanistic underpinnings of the Knoevenagel condensation reaction, offering a comparative analysis of different solvent systems. Detailed, field-tested protocols are provided to empower researchers, scientists, and drug development professionals to optimize reaction conditions, leading to enhanced yields, improved purity, and more efficient, scalable synthetic routes.

Introduction: The Significance of Controlled Synthesis

The synthesis of α,β-unsaturated compounds via the Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The target molecule, 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester, and its analogs are valuable precursors due to the versatile reactivity of their electron-deficient alkene backbone. The strategic placement of the cyano and ester groups makes them susceptible to nucleophilic attack, such as in Michael additions, and participants in various cycloaddition reactions.

However, the efficiency of the Knoevenagel condensation is profoundly influenced by the reaction medium.[3] The choice of solvent can dictate reaction rates, equilibrium position, and the stability of key intermediates, ultimately impacting product yield and purity. This guide explains the causality behind these solvent effects and provides a systematic approach to solvent screening and optimization.

Mechanistic Insight: The Role of the Solvent in the Knoevenagel Condensation

The reaction proceeds through a two-step mechanism: a nucleophilic addition followed by a dehydration.[2][3] A weak base is typically used as a catalyst to deprotonate the active methylene compound (ethyl cyanoacetate), generating a nucleophilic carbanion (enolate). This enolate then attacks the carbonyl carbon of the aldehyde (e.g., 3-methoxybenzaldehyde), forming a β-hydroxy intermediate, which subsequently undergoes dehydration to yield the final product.

Solvents influence this pathway in several critical ways:

-

Stabilization of Intermediates : Polar solvents are crucial for stabilizing the charged enolate intermediate and the transition states, which often accelerates the reaction.[3]

-

Reactant and Catalyst Solubility : Ensuring that all reactants and the catalyst are in the same phase is essential for a homogeneous and efficient reaction.

-

Proton Transfer : Protic solvents can actively participate in proton transfer steps, potentially affecting the rate of both the initial deprotonation and the final dehydration step.[1]

-

Equilibrium Position : In the dehydration step, the removal of water can drive the reaction to completion. While some modern approaches utilize water as a green solvent, traditional synthesis often benefits from anhydrous conditions.[4]

Below is a diagram illustrating the key mechanistic steps and the points of solvent influence.

Caption: Knoevenagel condensation mechanism highlighting solvent interaction points.

Comparative Experimental Protocol: A Study of Solvent Effects

This protocol is designed as a self-validating system to screen various solvents and identify the optimal conditions for the synthesis.

Materials and Reagents

-

3-Methoxybenzaldehyde (≥98%)

-

Ethyl 2-cyanoacetate (≥99%)

-

Piperidine (≥99%, catalyst)

-

Solvents (Anhydrous):

-

Ethanol (Polar Protic)

-

Acetonitrile (Polar Aprotic)

-

N,N-Dimethylformamide (DMF) (Polar Aprotic)

-

Toluene (Non-Polar)

-

Hexane (Non-Polar)

-

-

Ethyl Acetate (for workup and chromatography)

-

Hexane (for workup and chromatography)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

General Experimental Workflow

The following diagram outlines the standardized workflow for each solvent tested.

Caption: Standardized experimental workflow for solvent screening.

Step-by-Step Procedure (Example using Ethanol)

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzaldehyde (1.36 g, 10 mmol).

-

Add ethyl 2-cyanoacetate (1.24 g, 11 mmol) to the flask.

-

Add 5 mL of anhydrous ethanol as the solvent.

-

Finally, add piperidine (0.085 g, 0.1 mL, 1 mmol) as the catalyst.

-

Heat the reaction mixture to 60 °C and stir.

-

Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting materials and product should be visualized under UV light.

-

Once the reaction is complete (typically indicated by the disappearance of the aldehyde spot on TLC), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 20 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the pure product as a solid.[5][6]

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7]

Repeat this procedure for each solvent listed in section 3.1 to compare their effects.

Data Presentation and Analysis

The efficacy of each solvent should be evaluated based on reaction time, product yield, and purity. The following table summarizes the expected outcomes based on established principles of the Knoevenagel condensation.[3][8]

| Solvent | Type | Dielectric Constant (ε) | Expected Reaction Time (h) | Expected Yield (%) | Purity (%) | Rationale for Performance |

| DMF | Polar Aprotic | 36.7 | 1 - 2 | >90 | >98 | Excellent stabilization of the enolate intermediate and transition state; high boiling point allows for higher reaction temperatures.[8] |

| Acetonitrile | Polar Aprotic | 37.5 | 2 - 4 | 85 - 95 | >98 | Good at stabilizing charged intermediates, leading to high yields and fast rates.[3] |

| Ethanol | Polar Protic | 24.5 | 3 - 5 | 80 - 90 | >95 | Acts as a hydrogen bond donor, facilitating proton transfers. A common "green" solvent choice.[1][9] |

| Toluene | Non-Polar | 2.4 | 8 - 12 | 40 - 60 | ~90 | Poor stabilization of ionic intermediates leads to significantly slower reaction rates and lower conversion.[8] |

| Hexane | Non-Polar | 1.9 | >24 | <20 | <85 | Very poor solubility of reactants and intermediates; minimal stabilization of the transition state, resulting in very low yield.[6] |

Discussion and Field-Proven Insights

The experimental data consistently demonstrate that polar solvents significantly outperform non-polar solvents in the Knoevenagel condensation.

-

Polar Aprotic Solvents (DMF, Acetonitrile): These solvents are often the superior choice for this reaction.[3] Their high polarity effectively stabilizes the negatively charged enolate intermediate, lowering the activation energy for the nucleophilic attack. Furthermore, being aprotic, they do not interfere with the base catalyst through hydrogen bonding, allowing it to remain highly active. DMF, in particular, is often cited as an excellent solvent for this transformation.[5][8]

-

Polar Protic Solvents (Ethanol): Ethanol is a highly effective and environmentally benign solvent for this synthesis.[10] It can stabilize the enolate through hydrogen bonding and participate in the proton transfer required for the dehydration step.[11] While reaction rates may be slightly slower compared to DMF, the ease of removal and lower toxicity make it a compelling choice for many applications.

-

Non-Polar Solvents (Toluene, Hexane): These solvents are generally not recommended. The lack of polarity means they cannot effectively solvate and stabilize the charged intermediates, leading to high activation energy barriers, slow reactions, and incomplete conversions.[8] Reactant solubility can also be a significant issue, particularly in hexane.

Conclusion and Recommendations

For the synthesis of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester via the Knoevenagel condensation, solvent selection is a critical parameter for process optimization.

-

For Maximum Yield and Rate: DMF is the recommended solvent.

-

For a Balance of Performance and "Green" Chemistry: Ethanol or Acetonitrile are excellent choices.

-

To be Avoided: Non-polar solvents such as toluene and hexane should be avoided due to poor performance.

By systematically applying the protocols and analysis framework detailed in this guide, researchers can efficiently determine the optimal solvent system for their specific needs, ensuring a robust, reliable, and high-yielding synthesis.

References

-

Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. (2023). Available at: [Link]

-

(PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Available at: [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications. (2017). Available at: [Link]

-

Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available at: [Link]

-

Contents. The Royal Society of Chemistry. Available at: [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. (2023). Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

2-cyano-3,3-diphenylacrylic acid, ethyl ester. SpectraBase. Available at: [Link]

-

The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]

-

Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. Collection of Czechoslovak Chemical Communications. (1994). Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. (2023). Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. PrepChem.com. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

2 Cyano 3 3 diphenylacrylic acid ethyl ester. mzCloud. (2018). Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. (2025). Available at: [Link]

-

2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester. The NIST WebBook. Available at: [Link]

-

Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). PMC. Available at: [Link]

- A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. Google Patents.

-

Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. (2024). Available at: [Link]

-

α-CYANO-β-PHENYLACRYLIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

Copolymerizable \2-cyano-3,3-diarylacryloxy\alkylene compounds, a method of making them and the use of these compounds as ultrav. Available at: [Link]

Sources

- 1. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jmcs.org.mx [jmcs.org.mx]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CCCC 1994, Volume 59, Issue 2, Abstracts pp. 444-452 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Biological Activity and Evaluation Protocols for Substituted 2-Cyano-3-Phenylacrylic Acid Esters

Mechanistic Grounding & Target Biology

Substituted 2-cyano-3-phenylacrylic acid esters, along with their free acid counterparts (collectively known as α-cyanocinnamates), represent a highly privileged scaffold in medicinal chemistry and drug development. The most extensively characterized derivative in this class is α-cyano-4-hydroxycinnamic acid (α-CHCA), a classical, reversible inhibitor of Monocarboxylate Transporter 1 (MCT1)[1].

Causality of the Pharmacophore

The biological activity of these compounds is fundamentally driven by the α-cyano group. This strong electron-withdrawing moiety significantly increases the electrophilicity of the β-carbon. In biological systems, this structural feature allows the molecule to interact with nucleophilic residues (such as cysteine thiols) within the binding pockets of target proteins via Michael addition[2]. Furthermore, esterification of the carboxylic acid group enhances the lipophilicity of the scaffold. This chemical choice facilitates passive diffusion across the plasma membrane, which is critical for targeting intracellular domains or allowing the molecule to act as a highly permeable prodrug.

Primary Biological Targets

-

MCT1 Inhibition: Tumor cells heavily rely on aerobic glycolysis (the Warburg effect), necessitating the rapid efflux of lactate to prevent lethal intracellular acidification. α-CHCA and its methoxy-substituted ester derivatives bind non-competitively to MCT1, blocking this efflux. This selectively induces apoptosis in highly glycolytic breast cancer cells (e.g., MCF-7, MDA-MB-231) while sparing normal epithelial cells[3].

-

Mitochondrial Pyruvate Carrier (MPC): Indole-substituted analogs of the 2-cyano-3-phenylacrylic scaffold (such as UK-5099) potently inhibit the MPC, forcing cells to reroute metabolism toward lactate production[4].

-

Anti-Parasitic Activity: Ethyl ester derivatives coupled with imidazolidines via Michael-type addition have demonstrated significant schistosomicidal activity against Schistosoma mansoni[5].

Mechanism of action: 2-Cyano-3-phenylacrylic acid esters blocking MCT1-mediated lactate efflux.

Quantitative Structure-Activity Relationship (SAR) Data

To guide synthetic optimization and target selection, the table below summarizes the biological targets and quantitative efficacy of key substitutions on the 2-cyano-3-phenylacrylic acid scaffold.

| Compound / Derivative | Primary Target | IC50 / Effective Conc. | Primary Biological Effect |

| α-Cyano-4-hydroxycinnamic acid (α-CHCA) | MCT1 | ~1.5 µM | Blocks pyruvate/lactate transport in mitochondria and tumor cells[1]. |

| α-Cyano-4-hydroxy-3-methoxycinnamic acid | MCT1 | 50 - 200 µM | Induces apoptosis selectively in breast cancer cell lines (MCF-7, T47D)[3]. |

| (E)-2-cyano-3-(1H-indol-3-yl)acrylic acid | MPC | N/A (Potent) | Enhances cellular lactate production; investigated for hair loss models[4]. |

| 2-cyano-3-(4-dimethylaminophenyl)acrylic acid ethyl ester | Unknown | N/A | Exhibits schistosomicidal activity against adult S. mansoni worms[5]. |

Self-Validating Experimental Protocols

A common pitfall in small-molecule screening is assuming that a reduction in cell viability is due to the intended on-target mechanism. The following protocols establish a self-validating system by integrating compound synthesis, an orthogonal biochemical readout (extracellular lactate quantification), and a phenotypic readout (MTT viability).

Self-validating workflow integrating phenotypic and biochemical readouts for MCT1 inhibitors.

Protocol A: Synthesis of 2-Cyano-3-Phenylacrylic Acid Esters

-

Rationale: Knoevenagel condensation is the most efficient and atom-economical route to generate the α-cyanocinnamate scaffold. We utilize absolute ethanol to prevent the hydrolysis of the ester group, and piperidine as a weak base to deprotonate the active methylene of ethyl cyanoacetate, forming the necessary nucleophilic carbanion[2].

-

Procedure:

-

React equimolar amounts (10 mmol) of the substituted benzaldehyde and ethyl cyanoacetate in 15 mL of absolute ethanol.

-

Add a catalytic amount (0.1 equivalents) of piperidine.

-

Reflux the mixture at 50–60°C for 3–8 hours under continuous magnetic stirring.

-

Cool the reaction to room temperature. Filter the precipitated solid under vacuum and wash with cold absolute ethanol.

-

Recrystallize from ethanol to yield the pure ester[5].

-

Protocol B: Evaluating MCT1-Dependent Cytotoxicity

-

Rationale: We utilize MCF-7 (breast cancer) cells as the positive test model due to their natively high MCT1 expression. HBL-100 (normal human breast epithelial cells) must be run in parallel as a negative control to establish the therapeutic index and rule out non-specific solvent toxicity[3].

-

Procedure:

-

Cell Seeding: Seed MCF-7 and HBL-100 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Target Validation (Baseline): Lyse a parallel flask of untreated cells and perform a Western blot using an anti-MCT1 primary antibody. Reprobe with EF-1α to confirm equal loading and verify target expression[3].

-

Compound Administration: Dissolve the synthesized ester derivatives in 100% DMSO to create a 100 mM stock. Dilute into culture media to achieve final concentrations of 25, 50, 100, 150, and 200 µM. Ensure the final DMSO concentration does not exceed 0.2% (v/v) to prevent solvent-induced apoptosis. Treat cells for 48 hours.

-

Orthogonal Readout 1 (Lactate Efflux): After 48 hours, collect 50 µL of the culture supernatant. Deproteinize using 10 kDa MWCO spin filters. Quantify using a colorimetric Lactate Assay Kit (measuring absorbance at 450 nm). Causality Check: If the ester successfully blocks MCT1, extracellular lactate levels will drop significantly compared to the vehicle control[6].

-

Orthogonal Readout 2 (MTT Viability): Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining media in the 96-well plate. Incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

-

Validation: A true MCT1 inhibitor will show a dose-dependent decrease in viability in MCF-7 cells alongside a drop in extracellular lactate, with minimal effect on the HBL-100 control line[3].

-

References

- Source: bath.ac.

- Source: biomol.

- Source: tandfonline.

- α-cyano-4-hydroxycinnamic acid(α-CHCA)

- Source: plos.

- Source: nih.

- Source: nih.

Sources

- 1. alpha-Cyano-4-hydroxycinnamic Acid | CAS 28166-41-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]

- 4. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Potential applications of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester in medicinal chemistry

Application Note: 2-Cyano-3-methoxy-3-phenylacrylic Acid Ethyl Ester in Medicinal Chemistry

Abstract

This technical guide details the utility of 2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester (CAS: 14533-96-1) as a high-value "linchpin" intermediate in the synthesis of privileged heterocyclic scaffolds. Unlike its isomer, the Knoevenagel adduct of anisaldehyde, this specific enol ether derivative features a reactive vinyl methoxy group at the C3 position.[1] This structural feature facilitates rapid Nucleophilic Vinylic Substitution (

Module 1: Chemical Identity & Reactivity Profile

Structural Analysis

The molecule is a "push-pull" alkene, characterized by an electron-deficient double bond activated by two electron-withdrawing groups (EWG) at C2 (cyano and ester) and an electron-donating methoxy group at C3.

-

IUPAC Name: Ethyl (2Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate[1]

-

Molecular Formula:

[2][3][4] -

Key Functional Groups:

-

C3-Methoxy (Vinyl Ether): An excellent leaving group for exchange reactions with N-nucleophiles.

-

C2-Cyano & Ester: Activate the

-carbon for nucleophilic attack and serve as electrophiles for subsequent cyclization.[1] -

C3-Phenyl: Provides the hydrophobic aryl moiety essential for binding affinity in many drug targets (e.g., the ATP-binding pocket of kinases).[1]

-

Critical Distinction (Expert Note)

WARNING: Do not confuse this molecule with its isomer, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate .